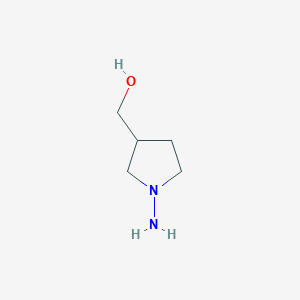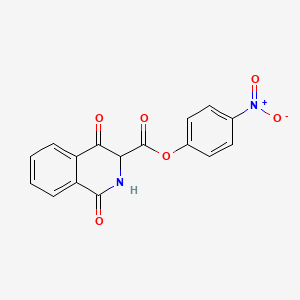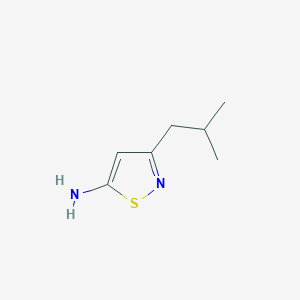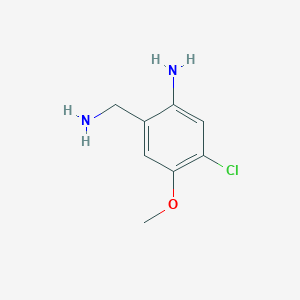
2-bromo-N-methylidyneanilinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-methylidyneanilinium is an organic compound with the molecular formula C7H8BrN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-methylidyneanilinium can be synthesized through the reduction of 2-bromoformylanilide . This process involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methylidyneanilinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield aniline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-methylidyneanilinium has several applications in scientific research:
Biology: The compound can be used to study the effects of bromine substitution on biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-methylidyneanilinium involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylaniline: Similar in structure but lacks the methylidyne group.
2-Bromo-4-methylaniline: Another derivative with a different substitution pattern.
3-Bromo-N-methylaniline: Similar but with the bromine atom in a different position.
Uniqueness
2-Bromo-N-methylidyneanilinium is unique due to the presence of the methylidyne group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these altered properties are advantageous.
Properties
Molecular Formula |
C7H5BrN+ |
|---|---|
Molecular Weight |
183.02 g/mol |
IUPAC Name |
(2-bromophenyl)-methylidyneazanium |
InChI |
InChI=1S/C7H5BrN/c1-9-7-5-3-2-4-6(7)8/h1-5H/q+1 |
InChI Key |
XFFDSAHDAIPCIU-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




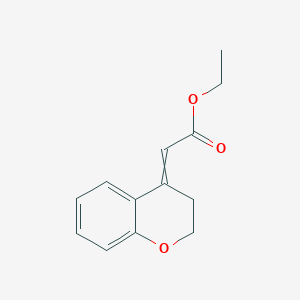
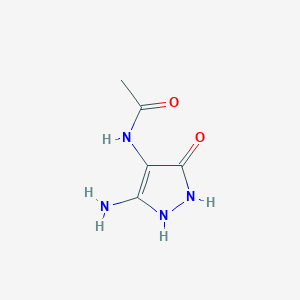
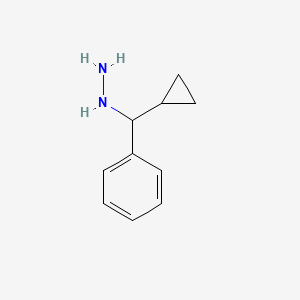
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)

